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Compound of Interest

Compound Name: 2-Amino-6-chlorobenzothiazole

Cat. No.: B160215 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-6-chlorobenzothiazole, a key intermediate in pharmaceutical and dye manufacturing.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and

professionals in drug development.

Spectroscopic Data Summary
The structural integrity and purity of 2-Amino-6-chlorobenzothiazole can be ascertained

through a combination of spectroscopic techniques. The data presented below has been

compiled from various spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.78 d 1H H-4

7.64 d 1H H-7

7.26 dd 1H H-5

7.20 br s 2H -NH₂

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole

Chemical Shift (δ) ppm Assignment

Data not readily available in summarized format C2 (C=N)

Data not readily available in summarized format C3a

Data not readily available in summarized format C4

Data not readily available in summarized format C5

Data not readily available in summarized format C6

Data not readily available in summarized format C7

Data not readily available in summarized format C7a

Note: ¹³C NMR spectral data for 2-Amino-6-chlorobenzothiazole is available in spectral

databases such as PubChem.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole
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Wavenumber (cm⁻¹) Intensity Assignment

3415 Strong N-H stretch (asymmetric)

3315 Strong N-H stretch (symmetric)

3100-3000 Medium Aromatic C-H stretch

1640 Strong N-H bend

1595, 1530 Strong C=C aromatic ring stretch

1490 Strong C=N stretch

810 Strong C-H out-of-plane bend

700 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data of 2-Amino-6-chlorobenzothiazole

m/z Relative Intensity (%) Assignment

184 100 [M]⁺ (Molecular ion)

186 33
[M+2]⁺ (Isotope peak due to

³⁷Cl)

149 - [M - Cl]⁺

122 - [M - Cl - HCN]⁺

Ionization Mode: Electron Ionization (EI)[3][4]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-Amino-6-chlorobenzothiazole was

dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE spectrometer

operating at a proton frequency of 400 MHz.

Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain

a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum

was obtained.

IR Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum was collected over a range of 4000-650 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum was recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC).

Instrumentation: A mass spectrometer operating in the Electron Ionization (EI) mode was

used.

Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of

50-500. The ionization energy was typically set at 70 eV.

Visualization of Analytical Workflow
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The logical flow of spectroscopic analysis for the characterization of a chemical compound like

2-Amino-6-chlorobenzothiazole is depicted in the following diagram.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

2-Amino-6-chlorobenzothiazole

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation
&

Purity Assessment

Click to download full resolution via product page

A generalized workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-
chlorobenzothiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160215#spectroscopic-data-nmr-ir-mass-spec-of-2-
amino-6-chlorobenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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